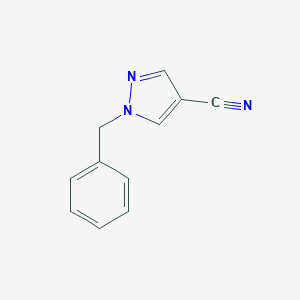

1-Benzyl-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGFLGKRYHSMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559362 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121358-86-9 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbonitrile

CAS Number: 121358-86-9

This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's structure, properties, a plausible synthetic route, and the broader biological context of the pyrazole scaffold.

Chemical Structure and Properties

This compound belongs to the pyrazole class of aromatic heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure features a benzyl group attached to one of the nitrogen atoms and a nitrile functional group at the 4-position of the pyrazole ring.

While specific, experimentally determined quantitative data for this compound is not extensively available in public literature, the table below summarizes key computed physicochemical properties for the closely related parent compound, 1H-Pyrazole-4-carbonitrile, to provide an estimation.[1]

| Property | Value (for 1H-Pyrazole-4-carbonitrile) | Data Source |

| Molecular Formula | C4H3N3 | PubChem[1] |

| Molecular Weight | 93.09 g/mol | PubChem[1] |

| XLogP3-AA | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 93.032697108 Da | PubChem[1] |

| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 101 | PubChem[1] |

Synthesis of this compound

A potential synthetic route could involve the reaction of benzylhydrazine with a suitable three-carbon synthon already bearing the nitrile group. Another possibility is the cyanation of a pre-formed 1-benzyl-1H-pyrazole ring that is functionalized at the 4-position with a good leaving group, such as a bromine atom. This compound is listed as a downstream product of 1-Benzyl-4-bromo-1H-pyrazole, suggesting this latter synthetic strategy.[2]

Below is a generalized experimental protocol for the synthesis of pyrazole-4-carbonitrile derivatives, which can be adapted for the specific synthesis of this compound.

Generalized Experimental Protocol for the Synthesis of Pyrazole-4-Carbonitrile Derivatives

This protocol is based on the widely used one-pot, three-component reaction for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and can be conceptually adapted.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, as a precursor for a phenyl group at a different position)

-

Malononitrile

-

Benzylhydrazine

-

Catalyst (e.g., a mild base like piperidine or an acid catalyst)

-

Solvent (e.g., Ethanol, Methanol, or a green solvent like water)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and benzylhydrazine (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 2-3 drops of piperidine).

-

Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified, usually by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure pyrazole-4-carbonitrile derivative.

Note: The specific reaction conditions (temperature, reaction time, catalyst, and solvent) would need to be optimized for the synthesis of this compound.

Logical Workflow for a Plausible Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-4-carbonitrile derivative.

Biological Activity and Applications in Drug Development

The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] This wide range of activities has led to the incorporation of the pyrazole scaffold into numerous approved drugs.

However, at the time of this writing, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of This compound itself. Its structural similarity to other biologically active pyrazoles suggests its potential as a scaffold for the development of novel therapeutic agents. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

Given the lack of specific pathway information, a diagram illustrating the general role of pyrazole derivatives in drug discovery is provided below.

Conclusion

This compound (CAS No. 121358-86-9) is a pyrazole derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a framework for its synthesis based on established methods for related compounds. The broader pyrazole class exhibits significant pharmacological activity, suggesting that this compound could be a valuable building block for the development of new bioactive molecules. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities.

References

- 1. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical workflows and potential biological activities through detailed diagrams.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N₃ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| CAS Number | 121358-86-9 | [1] |

| Appearance | Liquid or solid | [2] |

| Boiling Point | 369.279 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.111 g/cm³ (Predicted) | [1][2] |

| LogP | 1.70 | |

| Flash Point | 177.134 °C | [1] |

| Refractive Index | 1.609 | |

| Melting Point | Not experimentally determined in reviewed literature. | |

| pKa | Not experimentally determined in reviewed literature. |

Note: Some of the listed values are predicted and have not been experimentally verified in the reviewed literature.

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Procedure:

-

A small, powdered sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.[1][3]

pKa Determination by ¹H NMR Spectroscopy

The acid dissociation constant (pKa) can be determined by monitoring the chemical shifts of specific protons in the molecule as a function of pH using ¹H NMR spectroscopy.

Procedure:

-

A series of buffered solutions with known pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The ¹H NMR spectrum is recorded for each sample.

-

The chemical shifts of protons adjacent to the nitrogen atoms in the pyrazole ring are plotted against the pH.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[4]

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method. The parent 1H-pyrazole shows limited solubility in water and is more soluble in organic solvents like ethanol, methanol, and acetone.[5]

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent of interest in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not explicitly available, a plausible synthetic route can be derived from established methods for the synthesis of related pyrazole-4-carbonitrile derivatives. A common and efficient method is the one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[6][7]

Proposed Experimental Protocol:

A mixture of benzaldehyde (1 mmol) and malononitrile (1 mmol) in an appropriate solvent (e.g., ethanol/water) is stirred at room temperature. A catalyst, such as sodium chloride, can be added to facilitate the Knoevenagel condensation.[6] After the formation of the intermediate benzylidenemalononitrile, benzylhydrazine (1 mmol) is added to the reaction mixture. The mixture is then stirred, potentially with gentle heating, until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The product, this compound, can then be isolated and purified by filtration and recrystallization.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Specific biological targets for this compound have not been identified in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[8][9] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9] These activities are often attributed to the inhibition of various enzymes and modulation of key signaling pathways.

Potential Signaling Pathway Involvement

Given the known activities of pyrazole-containing compounds, this compound could potentially interact with signaling pathways involved in inflammation and cell proliferation. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Others have been shown to target protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[10]

Caption: Potential biological targets and pathways of pyrazole derivatives.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-Benzyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of 1-Benzyl-1H-pyrazole-4-carbonitrile (CAS No. 121358-86-9). Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, standardized experimental protocols for the synthesis and spectroscopic analyses are provided to guide researchers in the generation and interpretation of data for this and related pyrazole derivatives. This guide is intended to serve as a practical reference for professionals engaged in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole and nitrile functional groups. The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the nitrile group can participate in various chemical transformations or act as a key interacting moiety. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This document outlines a reliable synthetic route and provides an in-depth, albeit predictive, analysis of its spectral signature.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step reaction sequence starting from commercially available reagents. The general strategy involves the formation of a pyrazole ring system, a common method for this class of heterocycles.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a condensation reaction between a benzylhydrazine derivative and a suitable three-carbon building block containing a nitrile group. A common and effective method for creating 4-cyanopyrazoles involves the reaction of a hydrazine with (ethoxymethylene)malononitrile or a similar precursor.

Experimental Protocol: Synthesis

Materials:

-

Benzylhydrazine

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

Procedure:

-

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add benzylhydrazine (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift ranges for similar structural motifs and fragmentation patterns observed in related pyrazole derivatives.

Physical Properties

| Property | Value |

| CAS Number | 121358-86-9 |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| Melting Point | 63-64 °C[1] |

| Boiling Point | 369.3 ± 25.0 °C at 760 mmHg[2] |

| Density | 1.111 g/cm³[2] |

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Singlet | 1H | Pyrazole H-5 |

| ~7.90 | Singlet | 1H | Pyrazole H-3 |

| ~7.40 - 7.30 | Multiplet | 3H | Phenyl H-3, H-4, H-5 |

| ~7.25 - 7.20 | Multiplet | 2H | Phenyl H-2, H-6 |

| ~5.40 | Singlet | 2H | Benzyl CH₂ |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | Pyrazole C-5 |

| ~138.0 | Pyrazole C-3 |

| ~135.0 | Phenyl C-1 (ipso) |

| ~129.5 | Phenyl C-3, C-5 |

| ~128.8 | Phenyl C-4 |

| ~128.0 | Phenyl C-2, C-6 |

| ~115.0 | Cyano (-C≡N) |

| ~95.0 | Pyrazole C-4 |

| ~55.0 | Benzyl CH₂ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120-3050 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Weak | C-H stretch (Aliphatic CH₂) |

| ~2230 | Strong | -C≡N stretch (Nitrile)[3] |

| ~1590, 1495, 1450 | Medium | C=C stretch (Aromatic ring) |

| ~1520 | Medium | C=N stretch (Pyrazole ring) |

| ~740, 700 | Strong | C-H bend (Monosubstituted benzene) |

Mass Spectrometry (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 183 | High | [M]⁺ (Molecular Ion) |

| 182 | Moderate | [M-H]⁺ |

| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ (Fragment from Tropylium ion) |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).[4]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.[4]

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

References

- 1. 121358-86-9 | CAS DataBase [m.chemicalbook.com]

- 2. 1-benzylpyrazole-4-carbonitrile121358-86-9,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols and a summary of quantitative data.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The introduction of a benzyl group at the N1 position and a carbonitrile moiety at the C4 position of the pyrazole ring furnishes a versatile scaffold for further chemical modifications. This guide focuses on a robust and accessible synthetic route to this compound, commencing with the synthesis of the core intermediate, 1H-pyrazole-4-carbonitrile, followed by its N-benzylation.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrazole ring to form 1H-pyrazole-4-carbonitrile. The second step is the selective N-alkylation of the pyrazole nitrogen with a benzyl group.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1H-Pyrazole-4-carbonitrile | 31108-57-3 | C₄H₃N₃ | 93.09 | - | - | - | - |

| This compound | 121358-86-9 | C₁₁H₉N₃ | 183.21 | liquid or solid | - | 369.28 | 1.111 |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (for comparison) | Not Available | C₁₆H₁₁ClN₄ | 294.74 | - | 190-192 | - | - |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |

| 1H-Pyrazole | (CCl₄) 7.5 (s, 2H, H3, H5), 13.1 (br s, 1H, NH) | (CD₂Cl₂) 134.7 (C3, C5), 105.1 (C4) | - | - |

| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (in CDCl₃) | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 | 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N) | - |

| Phenyl-5-phenylazo-1H-pyrazole-4-carbonitrile (in CDCl₃) | 6.70 (s, 1H, NH), 7.16 (t, 1H), 7.41 (t, 2H), 7.42–7.47 (m, 2H), 7.51 (t, 1H), 7.56 (t, 2H), 7.75 (d, 2H), 8.20 (s, 1H) | 73.4, 114.8, 116.1, 124.1, 124.8, 127.9, 129.0, 129.5, 137.5, 141.7, 143.2, 151.2 | 2226 (C≡N) | 288 (M⁺) |

Experimental Protocols

The following sections provide detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 1H-Pyrazole-4-carbonitrile

The synthesis of the pyrazole core can be achieved by the reaction of a suitable three-carbon synthon with hydrazine. A plausible method involves the cyclization of a derivative of 3-(dimethylamino)acrylonitrile with hydrazine hydrate.

Materials and Reagents:

-

(E)-2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile (as a model substrate)

-

Hydrazine hydrate

-

Potassium hydroxide

-

Dioxane

Procedure:

-

To a solution of (E)-2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile (2 mmol) in dry dioxane (20 mL), add hydrazine hydrate (5 mmol) and potassium hydroxide (1 mmol) as a catalyst.

-

Heat the reaction mixture to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as an ethanol/DMF mixture to yield the pyrazole-4-carbonitrile derivative.[1]

Note: This protocol describes the synthesis of a substituted pyrazole-4-carbonitrile. For the synthesis of the unsubstituted 1H-pyrazole-4-carbonitrile, a similar procedure would be followed using an appropriate, unsubstituted acrylonitrile precursor.

Step 2: N-Benzylation of 1H-Pyrazole-4-carbonitrile

The N-benzylation of the pyrazole ring is a standard N-alkylation reaction. Various bases and solvents can be employed to achieve high yields.

Materials and Reagents:

-

1H-Pyrazole-4-carbonitrile

-

Benzyl bromide or Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using K₂CO₃ in Acetonitrile):

-

In a round-bottom flask, dissolve 1H-pyrazole-4-carbonitrile (1.0 eq) in acetonitrile.

-

Add potassium carbonate (1.5 - 2.0 eq) to the solution.

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Procedure (using NaH in DMF):

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 3: Reaction Conditions for N-Benzylation of Pyrazoles

| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

| Pyrazole | Benzyl bromide | K₂CO₃ | Acetonitrile | - | Reflux | 6 | 95 |

| Pyrazole | Benzyl chloride | KOH | Toluene/H₂O | TBAB | 80 | 5 | 88 |

| 4-Iodopyrazole | Benzyl bromide | NaH | DMF | - | RT | 12 | 92 |

TBAB: Tetrabutylammonium bromide; RT: Room Temperature.

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a building block approach in organic synthesis, where a core heterocyclic structure is first assembled and then functionalized.

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatility of the pyrazole core and the potential for further modification of the benzyl and carbonitrile moieties make this compound an important intermediate for the development of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzyl-1H-pyrazole-4-carbonitrile and Structurally Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 1-Benzyl-1H-pyrazole-4-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview of the established and potential mechanisms of action based on the biological activities of structurally related benzyl-pyrazole and pyrazole-containing compounds. The presented data and pathways are illustrative of the potential activities of this chemical class.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities.[1][2][3] Compounds bearing the benzyl-pyrazole moiety have demonstrated significant potential as inhibitors of various enzymes and have shown efficacy in preclinical models of cancer and infectious diseases.[4][5] This technical guide consolidates the known mechanisms of action for this class of compounds, with a focus on enzyme inhibition and antibacterial properties. Quantitative data from key studies are presented, along with detailed experimental protocols and visual representations of relevant signaling pathways and experimental workflows.

Potential Mechanisms of Action of Benzyl-Pyrazole Derivatives

The biological activity of benzyl-pyrazole and related pyrazole derivatives is diverse, with several key mechanisms of action identified through extensive research. These include, but are not limited to, enzyme inhibition, disruption of bacterial cell integrity, and modulation of cellular signaling pathways.

Enzyme Inhibition

A primary mechanism of action for many pyrazole-based compounds is the inhibition of specific enzymes that are critical for disease progression.

-

Lysine Demethylase (KDM) Inhibition: Certain benzimidazole benzylpyrazole derivatives have been identified as inhibitors of the KDM4 family of enzymes.[5] These enzymes play a crucial role in histone modification and are implicated in cancer development. The inhibitory mechanism is thought to involve chelation of the active-site Fe²⁺ by the heterocyclic nitrogen atoms of the pyrazole scaffold.[5]

-

DNA Gyrase and Topoisomerase IV Inhibition: Benzimidazole-pyrazole hybrids have been shown to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Fatty Acid Biosynthesis Inhibition: Some novel pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis in bacteria.[6] This was determined through various mechanistic assays, including membrane permeability studies and CRISPRi.[1][6]

-

Other Enzyme Targets: Various pyrazole-based compounds have also been reported to inhibit other enzymes such as urease and butyrylcholinesterase.[7]

Antibacterial Activity

The pyrazole scaffold is a cornerstone for the development of new antibacterial agents, particularly against resistant strains.[6][8]

-

Cell Membrane Disruption: Some pyrazole derivatives exert their antibacterial effect by disrupting the bacterial cell membrane.[1]

-

Inhibition of Biofilm Formation: Several potent pyrazole compounds have been shown to be effective in both inhibiting the growth of bacterial biofilms and eradicating pre-formed biofilms.[6]

Anticancer Activity

In addition to KDM inhibition, pyrazole derivatives have demonstrated anticancer activity through various other mechanisms.

-

Inhibition of Cancer Cell Proliferation: Benzofuran-pyrazole hybrids have shown significant activity against human breast cancer cell lines.[4] The mechanism is believed to involve the inhibition of enzymes crucial for cancer cell proliferation.[9]

Quantitative Data

The following tables summarize the quantitative data for the biological activities of representative benzyl-pyrazole and pyrazole derivatives from the literature.

Table 1: Enzyme Inhibition Data for Benzyl-Pyrazole and Related Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Benzimidazole Pyrazole | KDM4E | ~10 µM (Initial Hit) | [5] |

| Optimized Benzimidazole Pyrazole | KDM4E | 1 µM | [5] |

| Benzimidazole-Pyrazole Hybrid | FabH | 1.22 µM | [4] |

| Benzofuran-Pyrazole Hybrid | E. coli DNA Gyrase B | 9.80 µM | [10] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Pyrazole Derivatives

| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Benzimidazole-Pyrazole Hybrid | E. coli | 0.98 | [4] |

| Benzimidazole-Pyrazole Hybrid | P. aeruginosa | 0.49 | [4] |

| Benzimidazole-Pyrazole Hybrid | B. subtilis | 0.98 | [4] |

| Benzimidazole-Pyrazole Hybrid | S. aureus | 0.98 | [4] |

| 4-Anilinomethyl-3-phenylpyrazol-1-yl | Gram-positive bacteria | as low as 0.5 | [6] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-resistant S. aureus | 25.1 µM | [3][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for characterizing the mechanism of action of pyrazole derivatives.

Synthesis of 1-Benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazoles

This protocol describes a multi-step synthesis of a class of benzyl-pyrazole derivatives with demonstrated antimicrobial activity.[4]

-

Claisen-Schmidt Condensation: 2-acetylbenzimidazole is reacted with a substituted aromatic aldehyde in the presence of sodium hydroxide to form an intermediate chalcone.[4]

-

Benzylation: The chalcone intermediate is then condensed with benzyl chloride to yield the 1-benzyl substituted compound.[4]

-

Cyclization: The 1-benzyl substituted chalcone is reacted with phenylhydrazine in the presence of acetic acid to afford the final 1-benzyl-2-(5-aryl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-benzimidazole product.[4]

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the inhibitory activity of a compound against a target enzyme.

-

Reagent Preparation: Prepare a solution of the target enzyme, the substrate, and the test compound at various concentrations.

-

Reaction Initiation: Mix the enzyme and the test compound and incubate for a specified period. Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity as a function of the test compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to a specific optical density.

-

Serial Dilution: Prepare a series of dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of benzyl-pyrazole derivatives.

Caption: Synthetic and testing workflow for benzyl-pyrazole derivatives.

Caption: Potential antibacterial mechanisms of benzyl-pyrazole compounds.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy N-benzyl-3-(3-chlorophenyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide [smolecule.com]

- 10. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meddocsonline.org [meddocsonline.org]

The Ascendant Therapeutic Potential of Pyrazole-4-Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Among its myriad derivatives, those bearing a carbonitrile moiety at the 4-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of pyrazole-4-carbonitrile derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive overview of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a valuable resource for the scientific community.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazole-4-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of action often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis, primarily through the inhibition of key regulatory enzymes like Cyclin-Dependent Kinases (CDKs).

Quantitative Anticancer Data

The antiproliferative activity of various pyrazole-4-carbonitrile derivatives has been extensively evaluated, with IC50 values demonstrating their potency. The following table summarizes the cytotoxic effects of selected derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | MCF-7 | Breast | 5.8 - 9.3 | [1] |

| A549 | Lung | 8.0 | [1] | |

| HeLa | Cervical | 9.8 | [1] | |

| 2 | K562 | Leukemia | 0.021 | [2] |

| A549 | Lung | 0.69 | [2] | |

| 3 (Compound 4) | HCT-116 | Colon | 3.81 (GI50) | [3] |

| 4 (Compound 9) | NCI-60 Panel | Various | 0.96 (IC50 vs. CDK2) | [3] |

| 5 (Compound 7f) | A549 | Lung | 0.90 | [4] |

| KB | Epidermoid | 1.99 | [4] | |

| 6 (Compound 15) | MV4-11 | Leukemia | 0.127 (GI50) | [5] |

| OVCAR5 | Ovarian | 0.150 (GI50) | [5] |

Mechanism of Action: CDK2 Inhibition and Apoptosis Induction

A primary mechanism through which pyrazole-4-carbonitrile derivatives exert their anticancer effects is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest and subsequent apoptosis.[6][7]

The inhibition of CDK2 by these derivatives prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry. This blockade at the G1/S checkpoint ultimately triggers the intrinsic apoptotic pathway.[6][8]

This apoptotic cascade involves the modulation of the Bcl-2 family of proteins. CDK2 inhibition can lead to an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[6][8] The upregulation of Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[9][10][11]

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole-4-carbonitrile derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for selected pyrazole-4-carbonitrile derivatives against various microorganisms.

| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |

| 7 (Compound 21a) | Staphylococcus aureus | - | 62.5 | [12] |

| Bacillus subtilis | - | 125 | [12] | |

| Klebsiella pneumoniae | - | 62.5 | [12] | |

| Aspergillus niger | - | 2.9 | [12] | |

| Candida albicans | - | 7.8 | [12] | |

| 8 (Compound 4d) | Aspergillus fumigatus | - | 4 | [13] |

| Candida albicans | - | 8 | [13] | |

| Staphylococcus aureus | - | 4 | [13] | |

| Bacillus subtilis | - | 8 | [13] | |

| 9 (Compound 7b) | Staphylococcus aureus | MRSA | 0.22 | [14] |

| Escherichia coli | - | 0.25 | [14] | |

| Candida albicans | - | 0.24 | [14] |

Enzyme Inhibition: Targeting Key Pathological Mediators

Beyond their anticancer and antimicrobial properties, pyrazole-4-carbonitrile derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases. Of particular note is their activity against carbonic anhydrases.

Quantitative Carbonic Anhydrase Inhibition Data

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms are associated with diseases such as glaucoma and cancer. The inhibitory activity of pyrazole derivatives against human carbonic anhydrase isoforms (hCA) is presented below.

| Compound ID | Enzyme | Ki (nM) | Reference |

| 10 (Compound 1f) | hCA I | 58.8 | [15] |

| hCA II | 9.8 | [15] | |

| 11 (Compound 1k) | hCA I | 88.3 | [15] |

| hCA II | 5.6 | [15] | |

| 12 (Compound 1) | hCA I | 16.9 | [16] |

| hCA II | 67.39 | [16] | |

| 13 (Compound 15) | hCA II | 3.3 | [17] |

| hCA IX | 6.1 | [17] |

Experimental Protocols

Synthesis of Pyrazole-4-carbonitrile Derivatives

A common and efficient method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a substituted hydrazine in the presence of a catalyst.

Procedure:

-

To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time until the formation of the Knoevenagel condensation product is observed by TLC.

-

Add the substituted hydrazine (1 mmol) to the reaction mixture.

-

Continue stirring, often with heating or reflux, for a period ranging from a few minutes to several hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is typically cooled, and the precipitated solid product is collected by filtration.

-

The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole-4-carbonitrile derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-4-carbonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole-4-carbonitrile derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase is often measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoform and the pyrazole derivative inhibitor at various concentrations.

-

Assay Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated buffer.

-

Activity Measurement: The rate of the enzyme-catalyzed CO2 hydration is monitored by measuring the change in absorbance of a pH indicator over time.

-

Data Analysis: The initial rates of the reaction are determined at different inhibitor concentrations. The IC50 and/or Ki values are then calculated by fitting the data to appropriate enzyme inhibition models.

Conclusion

Pyrazole-4-carbonitrile derivatives represent a versatile and highly promising scaffold in the realm of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area, paving the way for the discovery of novel and effective therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the pharmacological profiles of these remarkable compounds.

References

- 1. srrjournals.com [srrjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A link between cell cycle and cell death: Bax and Bcl-2 modulate Cdk2 activation during thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of 1-Benzyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile nature allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. Among the vast family of pyrazole derivatives, 1-Benzyl-1H-pyrazole-4-carbonitrile has emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current understanding and potential applications of this compound and its derivatives in medicinal chemistry, focusing on its synthesis, biological activities, and future prospects.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives often involves multi-step reaction sequences, starting from readily available commercial reagents. A common synthetic strategy is the Knoevenagel condensation followed by cyclization with a hydrazine derivative.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Generalized Synthesis[1]

-

Step 1: Knoevenagel Condensation. An appropriate aldehyde is reacted with malononitrile in the presence of a basic catalyst (e.g., piperidine or sodium ethoxide) in a suitable solvent like ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to yield the corresponding benzylidenemalononitrile derivative.

-

Step 2: Michael Addition and Cyclization. The resulting benzylidenemalononitrile is then treated with benzylhydrazine. This step proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization.

-

Step 3: Aromatization. The intermediate pyrazoline can be aromatized to the final pyrazole product, often through oxidation or elimination, depending on the specific reaction conditions and substituents.

Pharmacological Potential and Applications

The this compound scaffold has been explored for a variety of medicinal chemistry applications, primarily driven by the diverse biological activities exhibited by pyrazole-containing compounds.[1][2][3][4] These activities include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Derivatives of the pyrazole-4-carbonitrile core have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] The presence of the cyano group at the 4-position and the benzyl group at the 1-position can be systematically modified to optimize antimicrobial potency and spectrum.

| Compound Class | Target Organism | Activity (MIC/IC50) |

| Substituted 1-benzyl-1H-pyrazole-4-carbonitriles | Staphylococcus aureus | Data not available in provided search results |

| Escherichia coli | Data not available in provided search results | |

| Candida albicans | Data not available in provided search results |

Quantitative data for the specific this compound scaffold was not available in the provided search results. The table serves as a template for future data.

Enzyme Inhibition

The pyrazole scaffold is a well-established pharmacophore for the design of enzyme inhibitors.[7] Derivatives of this compound have the potential to target a variety of enzymes implicated in disease pathogenesis, including kinases, phosphoinositide 3-kinases (PI3Ks), and others.

A series of (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety were synthesized and evaluated for their immunosuppressive activities, with some compounds showing potent inhibition of PI3Kγ.[8] For instance, compound 4n from this series exhibited an IC50 of 0.28 μM for PI3Kγ.[8]

Caption: Inhibition of a signaling pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)[8]

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure: The enzyme, substrate, and test compound are incubated together under controlled conditions (temperature, time).

-

Detection: The enzymatic activity is measured by detecting the formation of the product or the depletion of the substrate using a suitable method (e.g., spectrophotometry, fluorimetry, or luminescence).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzyl rings. Future research should focus on a systematic exploration of the structure-activity relationships to design more potent and selective compounds. Key areas for future investigation include:

-

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the benzyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

-

Modification of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other functional groups to explore new interactions with biological targets.

-

Derivatization at Other Positions: While the 1 and 4 positions are key, modifications at the 3 and 5 positions of the pyrazole ring can also lead to significant changes in biological activity.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the broad spectrum of biological activities associated with the pyrazole core make it an attractive starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate the potential of this specific scaffold, the existing literature on related pyrazole derivatives provides a strong foundation and a clear rationale for its continued investigation in the quest for new and effective drugs.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meddocsonline.org [meddocsonline.org]

- 7. benchchem.com [benchchem.com]

- 8. (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-1H-pyrazole-4-carbonitrile: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Benzyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including the reactive nitrile group and the biologically relevant pyrazole core, make it an attractive starting material for the synthesis of a wide array of complex molecules, particularly those with potential therapeutic applications. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The benzyl group at the N1 position of the pyrazole ring not only enhances lipophilicity, a crucial factor in drug design, but also provides a stable scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a key intermediate in the development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, starting from the readily available 1H-pyrazole-4-carbonitrile. The overall synthetic workflow is depicted below:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: N-Benzylation of 1H-pyrazole-4-carbonitrile

This protocol describes a general method for the N-benzylation of pyrazoles, which can be adapted for the synthesis of this compound.[1]

Materials:

-

1H-pyrazole-4-carbonitrile

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of 1H-pyrazole-4-carbonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5-2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.0-1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Illustrative):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| 1H-pyrazole-4-carbonitrile | 93.09 | 10 | 0.93 | - |

| Benzyl bromide | 171.04 | 11 | 1.88 | - |

| K₂CO₃ | 138.21 | 20 | 2.76 | - |

| This compound | 183.21 | - | - | ~90 |

Note: The yield is an approximation based on similar reported reactions and may vary depending on the specific reaction conditions.

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile intermediate for the synthesis of a variety of functionalized pyrazole derivatives. The primary sites of reactivity are the nitrile group and the C-H bonds of the pyrazole and benzyl rings.

Reactions of the Nitrile Group

The cyano group at the C4 position can be readily transformed into other important functional groups, such as carboxylic acids and amines.

Figure 2: Key transformations of the nitrile group in this compound.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 1-benzyl-1H-pyrazole-4-carboxylic acid.[2][3][4]

Experimental Protocol (General):

-

Acidic Hydrolysis: Reflux a solution of this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Basic Hydrolysis: Reflux a solution of this compound in an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH). Following the reaction, acidification is required to protonate the carboxylate salt and obtain the carboxylic acid.

The nitrile group can be reduced to a primary amine, 1-benzyl-4-(aminomethyl)-1H-pyrazole, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol (General):

-

Using LiAlH₄: Add a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed. The reaction is then quenched by the sequential addition of water and an aqueous base.

-

Catalytic Hydrogenation: Hydrogenate a solution of this compound in a suitable solvent (e.g., ethanol or methanol) in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Applications in the Synthesis of Biologically Active Molecules

The pyrazole scaffold is a common feature in many kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This compound and its derivatives are valuable precursors for the synthesis of such compounds.

Example Application Workflow: Kinase Inhibitor Synthesis

Figure 3: A logical workflow for the application of this compound in the synthesis of kinase inhibitors.

Derivatives of this compound have been explored as potential p38α MAP kinase inhibitors. The synthesis of these inhibitors often involves the conversion of the nitrile to an amine, followed by coupling with other pharmacophoric fragments to create potent and selective drug candidates.

Spectroscopic Data

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals for the benzyl protons (CH₂ and aromatic), and pyrazole ring protons. The CH₂ protons typically appear as a singlet around 5.3-5.5 ppm. The aromatic protons of the benzyl group appear in the range of 7.2-7.4 ppm. The two pyrazole ring protons would appear as singlets in the aromatic region. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the benzyl group carbons. The nitrile carbon (CN) is expected to appear around 115-120 ppm. The benzylic CH₂ carbon would be around 55-60 ppm. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 183.21 g/mol . |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering multiple avenues for the creation of complex and biologically active molecules. Its straightforward synthesis and the reactivity of the nitrile group make it an ideal starting material for the construction of diverse pyrazole-based scaffolds. The demonstrated utility of pyrazoles in drug discovery, particularly as kinase inhibitors and GPCR modulators, underscores the importance of this compound as a key intermediate for medicinal chemists and drug development professionals. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2016529304A - Method for synthesizing N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives - Google Patents [patents.google.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

Methodological & Application

synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile from benzylhydrazine

Application Notes: Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals known for their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The this compound structure, in particular, serves as a valuable building block for the synthesis of more complex drug candidates. The benzyl group provides a handle for modulating lipophilicity and steric interactions, while the nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, enabling diverse derivatization strategies in drug development programs.

Principle of the Method

The synthesis of this compound is efficiently achieved through the cyclocondensation reaction between a substituted hydrazine, in this case, benzylhydrazine, and a suitable 1,3-dielectrophile synthon. The selected method utilizes the sodium salt of 2-formyl-3-hydroxyacrylonitrile as the three-carbon precursor. This reagent provides the necessary aldehyde and nitrile functionalities to construct the pyrazole ring.

The reaction proceeds via an initial nucleophilic attack of the benzylhydrazine onto the aldehyde group of the synthon, followed by an intramolecular cyclization and subsequent dehydration. This pathway reliably yields the desired N-benzylated pyrazole-4-carbonitrile without the formation of a 5-amino substituent, which would occur if precursors like (ethoxymethylene)malononitrile were used. The use of a mild acidic catalyst, such as acetic acid, facilitates the dehydration step and promotes the formation of the stable aromatic pyrazole ring.

Applications in Research and Drug Development

This protocol provides researchers and medicinal chemists with a straightforward and high-yielding method to access a key intermediate for library synthesis and lead optimization. The synthesized this compound can be further elaborated to explore structure-activity relationships (SAR) in various therapeutic areas. Its utility extends to the development of kinase inhibitors, receptor antagonists, and other targeted therapies where the pyrazole core is a recognized pharmacophore.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory procedure for the synthesis of this compound via the cyclocondensation of benzylhydrazine with the sodium salt of 2-formyl-3-hydroxyacrylonitrile.

Materials and Reagents

-

Benzylhydrazine dihydrochloride (or Benzylhydrazine free base)

-

Sodium salt of 2-formyl-3-hydroxyacrylonitrile

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Deionized Water

-

Silica Gel (for column chromatography, if necessary)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylhydrazine dihydrochloride (1.95 g, 10 mmol, 1.0 eq).

-

Addition of Reagents: Add ethanol (30 mL) and glacial acetic acid (5 mL) to the flask. Stir the mixture to achieve dissolution. Add the sodium salt of 2-formyl-3-hydroxyacrylonitrile (1.19 g, 10 mmol, 1.0 eq) to the solution. Note: If using benzylhydrazine free base (1.22 g, 10 mmol), the addition of a base to neutralize the dihydrochloride is not necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with stirring for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Solvent Removal: Remove the ethyl acetate from the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The melting point should also be determined.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis. Yields are representative for this type of reaction and may vary based on experimental conditions and scale.

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Representative Yield (%) | Physical Appearance |

| Benzylhydrazine dihydrochloride | Starting Material | C₇H₁₂Cl₂N₂ | 195.09 | 1.0 eq | N/A | White solid |

| Sodium 2-formyl-3-hydroxyacrylonitrile | Starting Material | C₄H₂NNaO₂ | 119.06 | 1.0 eq | N/A | Off-white solid |

| This compound | Final Product | C₁₁H₉N₃ | 183.21 | 1.0 eq (theoretical) | 85 - 95% | White to pale yellow solid |

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the logical workflow of the synthesis and the chemical reaction scheme.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for this compound synthesis.

Application Notes and Protocols for the Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions and a comprehensive protocol for the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis involves the cyclocondensation of benzylhydrazine with a suitable three-carbon synthon.

Reaction Principle

The synthesis of the this compound core is achieved through the reaction of benzylhydrazine with a reactive 1,3-dicarbonyl equivalent bearing a cyano group. A common and effective precursor for this transformation is 2-formylacetonitrile or its more stable enol ether derivative, 2-cyano-3-ethoxyacrylonitrile. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, with the benzyl group at the N1 position, is directed by the nature of the reactants.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of this compound and analogous pyrazole derivatives. These conditions can be optimized to improve yield and purity.

| Parameter | Condition | Notes |

| Starting Materials | Benzylhydrazine (or its salts) | Benzylhydrazine dihydrochloride can also be used, often with the addition of a base to liberate the free hydrazine. |

| 2-Formylacetonitrile or 2-Cyano-3-ethoxyacrylonitrile | These synthons provide the C3, C4 (with cyano group), and C5 atoms of the pyrazole ring. | |

| Solvent | Ethanol, Methanol, Acetic Acid, or a mixture | Protic solvents are generally preferred to facilitate the condensation and cyclization steps. |

| Temperature | Room temperature to reflux (typically 60-80 °C) | The reaction is often heated to ensure complete conversion. |

| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| Catalyst | Typically acid-catalyzed (e.g., acetic acid) or can proceed without an explicit catalyst. | The acidity of the reaction medium can influence the rate of both condensation and cyclization. |

| Work-up | Precipitation, extraction, and recrystallization | The product can often be isolated by precipitation upon cooling or by adding water, followed by purification. |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Benzylhydrazine

-

2-Cyano-3-ethoxyacrylonitrile

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzylhydrazine (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add 2-cyano-3-ethoxyacrylonitrile (1.0 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or a mixture of ethanol and water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression of the chemical transformations during the synthesis.

Caption: Key steps in the formation of this compound.